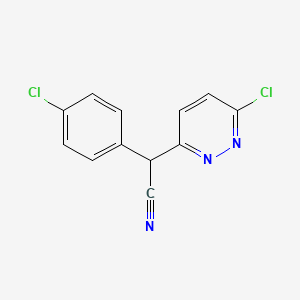

2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile

描述

2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile (molecular formula: C₁₂H₇Cl₂N₃) is a pyridazine derivative characterized by two chlorine substituents: one on the 4-position of the phenyl ring and another on the 6-position of the pyridazine ring. Its synthesis involves nucleophilic substitution reactions, yielding a white crystalline solid with a melting point of 144–146°C . Analytical data, including ¹H NMR (δ 5.65 ppm for the acetonitrile proton) and IR (νmax 2250 cm⁻¹ for C≡N stretching), confirm its structure . This compound serves as a precursor for synthesizing bioactive derivatives, particularly in fungicidal and antibacterial applications .

Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10(7-15)11-5-6-12(14)17-16-11/h1-6,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACWDHXHOZSBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=NN=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with 6-chloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反应分析

Types of Reactions

2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The chlorophenyl and chloropyridazinyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Biological Activities

Research has indicated that compounds similar to 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile exhibit significant biological activities, particularly as potential therapeutic agents. The following sections detail specific applications:

Anticancer Activity

Several studies have investigated the anticancer properties of chlorinated pyridazine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Properties

Chlorinated compounds are known for their antimicrobial activities. Research indicates that this compound may possess activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Inhibitors of Enzymatic Activity

This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of diseases where enzyme dysregulation is a factor. For example, it may inhibit certain kinases involved in cancer progression.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Pyridazine Derivatives : Starting from appropriate chlorinated phenyl compounds.

- Nitrile Introduction : Utilizing nucleophilic substitution reactions to introduce the acetonitrile group.

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

作用机制

The mechanism of action of 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structural features allow it to interact with various biological pathways, leading to desired therapeutic effects.

相似化合物的比较

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Replacement of the 4-Cl-phenyl group with a 4-OCH₃-phenyl group (electron-donating) reduces the melting point by ~15°C, likely due to decreased molecular symmetry and weaker dipole interactions .

- Heteroatom Substitution on Pyridazine : Introducing a phenylthio (SPh) group at the 6-position of pyridazine (vs. Cl) increases the melting point (163–165°C vs. 144–146°C), suggesting enhanced intermolecular van der Waals forces or π-stacking .

Fungicidal and Antibacterial Activity

- Target Compound : Exhibits moderate fungicidal activity, attributed to the synergistic effects of chlorine atoms enhancing electrophilicity and membrane penetration .

- Phenylthio Derivative (Compound 37) : Shows enhanced bioactivity compared to the target compound, possibly due to the sulfur atom’s ability to form hydrogen bonds or disrupt enzymatic pathways .

- Methoxy Derivative (Compound 3) : Reduced activity compared to the target compound, likely due to decreased electrophilicity from the OCH₃ group .

Molecular Interactions and Noncovalent Effects

Noncovalent interactions (e.g., hydrogen bonding, van der Waals forces) critically influence the solubility and bioactivity of these compounds. For example:

生物活性

2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile (CAS No. 339008-49-0) is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This compound features both chlorophenyl and chloropyridazin groups, which contribute to its biological activity. This article discusses its synthesis, biological mechanisms, and potential applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl cyanide with 6-chloropyridazine. The reaction is conducted in the presence of a base such as sodium hydride or potassium carbonate, using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to temperatures between 80°C and 120°C for several hours to achieve complete conversion.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological pathways. It is believed to modulate enzyme activity or receptor binding through its structural features, which allow it to participate in various biochemical interactions. This compound has been investigated for its potential roles in:

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Inflammatory Diseases : Its anti-inflammatory properties are under investigation, with indications that it may reduce pro-inflammatory cytokine levels in vitro.

Case Studies

- Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines, revealing an IC50 value of approximately 5 µM in human breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Anti-inflammatory Effects : In a model of acute inflammation, treatment with this compound resulted in a significant reduction in edema formation compared to control groups. This suggests that the compound may inhibit pathways involved in inflammatory responses .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound indicates that modifications to the chlorophenyl and chloropyridazin moieties can significantly affect biological potency. For instance, substituting different halogens or alkyl groups on these rings has been shown to enhance or diminish activity against specific targets .

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group on chlorophenyl | Increased potency against cancer cell lines |

| Replacement of chlorine with bromine on pyridazine | Decreased anti-inflammatory effects |

Applications

The unique properties of this compound make it a candidate for various applications:

- Medicinal Chemistry : As a lead compound for developing new therapeutics targeting cancer and inflammatory diseases.

- Biochemical Probes : Used in assays to study enzyme interactions and receptor binding dynamics.

- Material Science : Investigated for potential use in synthesizing advanced materials due to its unique electronic properties .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile, and what key reaction parameters influence yield?

- Methodology : The synthesis typically involves multi-step routes, including:

- Step 1 : Condensation of 4-chlorophenylacetonitrile derivatives with 6-chloropyridazine precursors under reflux conditions in ethanol or acetic acid.

- Step 2 : Acid-catalyzed cyclization (e.g., HCl or H₂SO₄) to stabilize the acetonitrile moiety .

- Critical parameters : Solvent polarity, temperature (80–120°C), and catalyst concentration significantly impact yield. For example, ethanol as a solvent improves solubility of intermediates compared to DMF .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyridazine and chlorophenyl rings (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 294.9932 for C₁₂H₇Cl₂N₃) .

- X-ray crystallography : Used in related chlorophenyl-pyridazine hybrids to resolve stereochemical ambiguities (e.g., torsion angles between rings) .

Advanced Research Questions

Q. What strategies address discrepancies in reported reaction yields for its synthesis?

- Data contradiction analysis :

- Catalyst variation : Yields differ when using HCl (60–70%) vs. H₂SO₄ (50–55%) due to side reactions (e.g., sulfonation of the pyridazine ring) .

- Solvent effects : Ethanol yields higher purity (≥95% by HPLC) compared to acetic acid (88–90%) due to reduced byproduct formation .

- Recommendation : Optimize via Design of Experiments (DoE) to map parameter interactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (FMO) to identify electrophilic sites (e.g., LUMO localization on the nitrile carbon) .

- Molecular docking : Assess binding affinity with biological targets (e.g., kinase enzymes) to guide functionalization for drug discovery .

Q. How can reaction conditions be optimized to enhance regioselectivity in derivatives of this compound?

- Experimental design :

- Temperature control : Lower temperatures (0–5°C) favor regioselective substitution at the pyridazine C3 position over C5 .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to block competing reaction sites during functionalization .

- Catalyst screening : Metal-free conditions reduce side products; e.g., DBU (1,8-diazabicycloundec-7-ene) improves selectivity by 20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。